molecular formula C18H20ClN3O B12257602 N-[1-(2-chlorobenzoyl)piperidin-4-yl]-N-methylpyridin-2-amine

N-[1-(2-chlorobenzoyl)piperidin-4-yl]-N-methylpyridin-2-amine

Cat. No.: B12257602
M. Wt: 329.8 g/mol
InChI Key: BXHRZXZAUXDFEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(2-chlorobenzoyl)piperidin-4-yl]-N-methylpyridin-2-amine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their wide range of biological activities .

Properties

Molecular Formula

C18H20ClN3O

Molecular Weight

329.8 g/mol

IUPAC Name

(2-chlorophenyl)-[4-[methyl(pyridin-2-yl)amino]piperidin-1-yl]methanone

InChI

InChI=1S/C18H20ClN3O/c1-21(17-8-4-5-11-20-17)14-9-12-22(13-10-14)18(23)15-6-2-3-7-16(15)19/h2-8,11,14H,9-10,12-13H2,1H3

InChI Key

BXHRZXZAUXDFEB-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCN(CC1)C(=O)C2=CC=CC=C2Cl)C3=CC=CC=N3

Origin of Product

United States

Preparation Methods

The synthesis of N-[1-(2-chlorobenzoyl)piperidin-4-yl]-N-methylpyridin-2-amine typically involves the following steps:

Industrial production methods often involve optimizing these steps to increase yield and reduce costs. This may include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques .

Mechanism of Action

The mechanism of action of N-[1-(2-chlorobenzoyl)piperidin-4-yl]-N-methylpyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

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